4-(Difluoromethoxy)-3-nitrobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethoxy)-3-nitrobenzonitrile is an organic compound with the molecular formula C8H4F2N2O3 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to a benzene ring, along with a nitrile group (-CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-3-nitrobenzonitrile typically involves multiple steps. One common method starts with the reaction of 4-nitrophenol with sodium hydroxide to produce sodium acetamidophenate. This intermediate then reacts with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene.
Industrial Production Methods
For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The use of catalysts such as ferric oxide and activated carbon can enhance the efficiency of the reactions. Additionally, the reduction of nitro groups to amino groups using water and hydrazine as reducing agents is a crucial step in the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrazine.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrazine and water in the presence of catalysts like ferric oxide and activated carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 4-(Difluoromethoxy)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethoxy)-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, such as its role in inhibiting specific enzymes or pathways.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-3-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit the phosphorylation of Smad2/3 proteins, which are involved in the TGF-β1 signaling pathway. This inhibition can prevent the epithelial-mesenchymal transformation, thereby reducing fibrosis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(Difluoromethoxy)-3-nitrobenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its difluoromethoxy group, in particular, is less common and provides unique properties compared to more traditional fluorinated compounds like trifluoromethyl groups.
Properties
Molecular Formula |
C8H4F2N2O3 |
---|---|
Molecular Weight |
214.13 g/mol |
IUPAC Name |
4-(difluoromethoxy)-3-nitrobenzonitrile |
InChI |
InChI=1S/C8H4F2N2O3/c9-8(10)15-7-2-1-5(4-11)3-6(7)12(13)14/h1-3,8H |
InChI Key |
DRNOQQIWYZOJIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.